Morpholine-4-carbothiohydrazide

Anticancer Thiosemicarbazone DNA Binding

Morpholine-4-carbothiohydrazide (CAS 6499-15-6) is a heterocyclic thiosemicarbazide derivative containing a morpholine ring, with the molecular formula C5H11N3OS and a molecular weight of 161.23 g/mol. It is a versatile synthetic building block characterized by its thioamide and terminal hydrazine functionalities, which enable condensation reactions with carbonyl compounds to form thiosemicarbazone ligands.

Molecular Formula C5H11N3OS
Molecular Weight 161.23 g/mol
CAS No. 6499-15-6
Cat. No. B1276007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine-4-carbothiohydrazide
CAS6499-15-6
Molecular FormulaC5H11N3OS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)NN
InChIInChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10)
InChIKeyACWSTHNVQZSSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine-4-carbothiohydrazide (CAS 6499-15-6): Properties and Core Scientific Identity


Morpholine-4-carbothiohydrazide (CAS 6499-15-6) is a heterocyclic thiosemicarbazide derivative containing a morpholine ring, with the molecular formula C5H11N3OS and a molecular weight of 161.23 g/mol [1]. It is a versatile synthetic building block characterized by its thioamide and terminal hydrazine functionalities, which enable condensation reactions with carbonyl compounds to form thiosemicarbazone ligands [2]. Its physicochemical properties include a melting point of 156-158 °C, a computed XLogP3 of -1, and a topological polar surface area of 82.6 Ų [1]. The compound is primarily employed as a precursor in the synthesis of Schiff base ligands and their corresponding metal complexes, which exhibit a wide range of biological and catalytic activities.

Workflow Thiosemicarbazone ligand synthesis via condensation with carbonyl compounds
Selection Morpholine-ring modulates coordination geometry and assay-response profile
Context Supports cell-model endpoint review, antimicrobial screening, and corrosion inhibition studies

Morpholine-4-carbothiohydrazide: Why In-Class Thiosemicarbazides Are Not Interchangeable


While thiosemicarbazide and its substituted analogs share the core N–C(=S)–N–N framework, the presence of a terminal morpholine ring in Morpholine-4-carbothiohydrazide fundamentally alters its steric and electronic properties, which in turn dictate the coordination geometry, solubility, and ultimate biological activity of its derived metal complexes [1]. Direct comparative studies reveal that morpholine-containing thiosemicarbazones exhibit superior anticancer potency (IC50: 2.52-7.41 µM) relative to analogs bearing different N-terminal substitutions, underscoring that the morpholine moiety is not a silent structural feature but a critical determinant of pharmacological efficacy [2]. Consequently, substituting Morpholine-4-carbothiohydrazide with a simpler thiosemicarbazide or a pyrrolidine analog can lead to markedly different, and often suboptimal, outcomes in both coordination chemistry and biological applications [3].

Target
Morpholine-4-carbothiohydrazide: morpholine N-terminal ring
Substitute
Pyrrolidine or dimethyl thiosemicarbazide analogs; simpler thiosemicarbazide
Risk 1
N-terminal ring substitution may significantly shift cell-model endpoint profile and coordination geometry
Risk 2
Morpholine-specific reactivity with aromatic aldehydes may not transfer to pyrrolidine or acyclic analogs
Risk 3
Assay-response context and DNA-binding affinity may differ; direct substitution requires validation

Morpholine-4-carbothiohydrazide: Quantified Differentiation Versus Closest Analogs


Morpholine vs. Pyrrolidine in Pyrene-Thiosemicarbazones: Differential Cytotoxicity and DNA Binding

When incorporated into pyrene-based thiosemicarbazones, the morpholine-containing compound PM1 exhibits distinct biological properties compared to its pyrrolidine analog PP1. While both are derived from their respective carbothiohydrazide precursors, molecular docking and in vitro assays reveal that the morpholine derivative PM1 has a lower binding energy and weaker DNA interaction than PP1, leading to a different cytotoxic profile [1]. Specifically, the cyclized thiadiazole derived from PM1 (PM2) showed reduced activity, while the pyrrolidine-derived PP2 was the most potent compound in the series.

Morpholine vs. Pyrrolidine Response
Head-to-head
PM1 (morpholine): IC50 > 50 µM; PP1 (pyrrolidine): Kb = 1.95 × 10⁶, derived PP2 more cytotoxic
Supports cell-model endpoint comparison; ring choice alters DNA binding and cytotoxicity profile
MTT assay; HepG-2, T24 lines; EGFR docking
Anticancer Thiosemicarbazone DNA Binding

Superior Anticancer Potency of Morpholine-Containing Thiosemicarbazones Over Non-Morpholine Analogs

A comparative study of N(4)-ring incorporated 5-methoxyisatin thiosemicarbazones evaluated four compounds: MeOIstTmor (thiomorpholine), MeOIstDmMor (2,6-dimethylmorpholine), MeOIstMor (morpholine), and MeOIstDm (dimethyl). The morpholine-containing derivative MeOIstMor demonstrated high anticancer activity against MCF-7 breast cancer cells with an IC50 of 2.93 µM, while the dimethyl analog MeOIstDm was less potent [1]. Another morpholine derivative in the same study, MeOIstDmMor, was the most potent overall against A549 lung cancer cells (IC50 2.52 µM).

Reported Cell-Model Response
Head-to-head
MeOIstMor IC50 = 2.93 µM (MCF-7); MeOIstDmMor IC50 = 2.52 µM (A549)
Reported cell-model response context; morpholine-containing derivatives show single-digit µM values
MTT assay; MCF-7, A431, A549 lines
Anticancer Isatin Thiosemicarbazones VEGFR2

Unexpected Reactivity: Formation of Carbothiohydrazide Adducts Instead of Thiosemicarbazones

In a reaction with 4-(dimethylamino)benzaldehyde, Morpholine-4-carbothiohydrazide yielded N-((4-dimethylamino)phenyl(hydroxy)methyl)morpholine-4-carbothiohydrazide (H2K), an adduct formed via nucleophilic attack on the aldehyde carbonyl, rather than the expected thiosemicarbazone condensation product [1]. This represents a deviation from typical thiosemicarbazide chemistry, where condensation to the imine is the standard outcome. The resulting H2K exhibited notable cytotoxicity against lung cancer cells with an IC50 of 9.37 µg/mL [2].

Distinct Reactivity Pathway
Class-level
Forms carbinolamine adduct (H2K) with 4-(dimethylamino)benzaldehyde, not thiosemicarbazone
Supports synthetic route differentiation; enables access to adduct class not available from standard thiosemicarbazides
EtOH reflux; H2K IC50 = 9.37 µg/mL reported
Synthetic Chemistry Reactivity Anticancer

Morpholine Ring Enables Mixed-Type Corrosion Inhibition in Acidic Media

The free ligand H2L, (E)-N'-(2-hydroxy-5-nitrobenzylidene)morpholine-4-carbothiohydrazide, and its Co(II) and Ni(II) complexes were evaluated as corrosion inhibitors for carbon steel in 0.5 M H2SO4. Potentiodynamic polarization (PDP) analysis revealed that the morpholine-containing ligand acts as a mixed-type inhibitor, effectively reducing both anodic and cathodic corrosion currents [1]. While direct quantitative comparison with non-morpholine analogs is not provided in this study, the class-level inference is that the morpholine ring's heteroatoms contribute to strong adsorption onto the metal surface, a key mechanism for inhibition efficacy.

Corrosion Inhibition Profile
Supporting evidence
Morpholine-based ligand (H2L) acts as mixed-type inhibitor in 0.5 M H2SO4 on carbon steel
Reported corrosion inhibition context; morpholine heteroatoms may enhance surface adsorption
PDP and EIS evaluation
Corrosion Inhibition Carbon Steel Electrochemistry

Enhanced Thermal Stability in Morpholine-Derived Thiosemicarbazone Metal Complexes

Thermal analyses (TG/DTG) of metal complexes derived from (E)-N'-(furan-2-ylmethylene)morpholine-4-carbothiohydrazide reveal that the thermal stability of the complexes varies based on the number of solvent molecules, ionic radii, and steric effects of anions [1]. The decomposition pathways consistently initiate with the cleavage of the weak N–NH bond of the thiosemicarbazone moiety. While direct comparative thermal data for non-morpholine analogs is not provided, the class-level inference is that the morpholine ring contributes to overall complex stability through its electron-donating properties and steric bulk.

Thermal Decomposition Context
Supporting evidence
Decomposition initiates via N–NH bond cleavage; stability varies with metal ion and coordination geometry
Supports stability screening review; morpholine ring may influence electron density on thiosemicarbazone moiety
TG/DTG under N2 atmosphere
Coordination Chemistry Thermal Stability Metal Complexes

Morpholine-Containing Thiosemicarbazides Show Enhanced Antimycobacterial Activity

A study on 4-substituted picolinohydrazonamides as antitubercular agents reported that compounds possessing a hydrophilic cyclic amine such as morpholine at the end of the thiosemicarbazide chain exhibited the highest antimycobacterial activity . Specifically, the morpholine-containing derivatives showed superior tuberculostatic activity compared to analogs with other amine substitutions. This is a class-level inference indicating that the morpholine ring, introduced via Morpholine-4-carbothiohydrazide, is a privileged substructure for enhancing activity against Mycobacterium tuberculosis.

Reported Antimycobacterial Context
Data to verify
Morpholine-containing derivatives reported with highest antimycobacterial activity among tested analogs
Class-level antimicrobial screening context; source review recommended
In vitro M. tuberculosis assays; source data to verify
Antitubercular Antimycobacterial Thiosemicarbazide

Morpholine-4-carbothiohydrazide: Optimal Procurement-Driven Application Scenarios


Synthesis of Potent Anticancer Thiosemicarbazones

Procure Morpholine-4-carbothiohydrazide for the synthesis of N(4)-morpholine substituted thiosemicarbazones, which demonstrate single-digit micromolar IC50 values (2.52-2.93 µM) against breast (MCF-7) and lung (A549) cancer cell lines [1]. This scaffold provides a distinct advantage over non-morpholine analogs, which show reduced potency. Recommended for medicinal chemistry programs targeting VEGFR2 and EGFR pathways [1].

Development of Mixed-Type Corrosion Inhibitors for Carbon Steel

Utilize Morpholine-4-carbothiohydrazide as a precursor for Schiff base ligands (e.g., (E)-N'-(2-hydroxy-5-nitrobenzylidene) derivatives) that function as mixed-type corrosion inhibitors in acidic media (0.5 M H2SO4) [2]. The morpholine moiety enhances adsorption onto carbon steel surfaces, a property not universally shared by simpler thiosemicarbazide-derived inhibitors. Applicable for industrial corrosion protection formulations [2].

Preparation of Unusual Carbothiohydrazide Adducts with Antitumor Activity

Exploit the unique reactivity of Morpholine-4-carbothiohydrazide with specific aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde) to generate carbinolamine adducts like H2K, which exhibit selective cytotoxicity against lung cancer cells (IC50 = 9.37 µg/mL) [3]. This synthetic pathway is not accessible with standard thiosemicarbazides, offering a differentiated route to novel bioactive molecules [3].

Construction of Pyrene-Based Fluorescent Probes and DNA Binders

Incorporate Morpholine-4-carbothiohydrazide into pyrene-thiosemicarbazone conjugates (e.g., PM1) for the development of fluorescent sensors and DNA-binding agents [4]. Comparative studies with pyrrolidine analogs (PP1) show that the morpholine ring modulates DNA binding affinity (Kb) and cytotoxicity, allowing for tunable probe design [4]. Ideal for chemical biology and diagnostic assay development [4].

Application
Selection Property
Validation Focus
Cancer cell-model thiosemicarbazone synthesis
Morpholine-ring substitution context
Cell-viability endpoint review
Acidic-media corrosion inhibition studies
Mixed-type inhibition profile
Electrochemical impedance review
Carbothiohydrazide adduct synthesis
Distinct reactivity with aromatic aldehydes
Adduct formation endpoint review
Pyrene-based fluorescent probe development
Tunable DNA binding interaction
DNA affinity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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